5-(3,5-Difluorophenyl)cyclohexane-1,3-dione
Description
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-2,5,8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMHIXARNRVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluorophenylacetic acid.
Cyclization: The 3,5-difluorophenylacetic acid undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the cyclohexane ring.
Oxidation: The cyclohexane ring is then oxidized to introduce the keto groups at positions 1 and 3.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include acetic anhydride, oxidizing agents, and catalysts to facilitate the cyclization and oxidation steps.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Difluorophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Cyclohexane-1,3-diol derivatives.
Substitution: Compounds with substituted phenyl rings.
Applications De Recherche Scientifique
5-(3,5-Difluorophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Alter Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The biological and physicochemical properties of CHD derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione (Compound 26)
- Substituent : 3,5-Bis(trifluoromethyl)phenyl.
- EC₅₀ : 700 nM in PC12-G93A-YFP HTS assays for ALS .
- Pharmacokinetics : Improved profile compared to earlier CHD derivatives.
- In Vivo Performance: No significant efficacy in SOD1G93A mouse models .
- Key Difference : The trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce target engagement in complex disease models.
5-(2-Furyl)cyclohexane-1,3-dione
- Substituent : 2-Furyl (heteroaromatic).
- Application : Less commonly reported in therapeutic contexts, possibly due to lower enzymatic affinity.
3-(3,5-Dichlorophenyl) Derivatives (Procymidone, Vinclozolin)
- Core Structure: Azabicyclo or oxazolidinedione scaffolds (non-CHD).
- Substituent : 3,5-Dichlorophenyl.
- Application : Fungicides in agriculture .
- Key Difference : The dichlorophenyl group contributes to broad-spectrum fungicidal activity but operates via distinct mechanisms unrelated to HPPD inhibition.
Mechanistic Insights and Substituent Effects
- Metal Chelation: Fluorinated phenyl groups (e.g., 3,5-difluorophenyl) enhance electron-withdrawing effects, strengthening ferrous ion chelation and HPPD inhibition compared to non-halogenated analogs like the furyl derivative .
- Pharmacokinetics : Trifluoromethyl groups (Compound 26) improve metabolic stability but may introduce steric hindrance, limiting in vivo efficacy .
- Biological Specificity : Halogenated phenyl groups (F, Cl) are prevalent in agrochemicals due to their resistance to degradation, whereas therapeutic candidates prioritize balanced lipophilicity and target binding .
Activité Biologique
5-(3,5-Difluorophenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring with two ketone functional groups and a difluorophenyl substituent. Its unique structure and the presence of fluorine atoms contribute to its notable reactivity and biological profile, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₀F₂O₂
- Molecular Weight : Approximately 252.22 g/mol
- CAS Number : 928710-55-8
- Hazard Classification : Irritant
The diketone structure allows for various chemical reactions, including electrophilic substitution due to the electrophilic nature of the carbonyl groups. This reactivity is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of cyclohexane-1,3-dione compounds exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
In vitro studies have demonstrated that cyclohexane-1,3-dione derivatives can exhibit cytotoxic effects against various cancer cell lines. A study involving several derivatives identified 19 molecules with significant activity against non-small cell lung cancer (NSCLC) cell lines (H460 and A549) and other cancers such as colorectal and gastric carcinoma .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | <1 | H460 |
| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | <0.5 | A549 |
| 5-(Trifluoromethylphenyl)cyclohexane-1,3-dione | <0.8 | HT29 |
The inhibitory concentration (IC50) values indicate potent anticancer properties, suggesting potential therapeutic applications in targeted cancer treatments.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Studies have shown that these compounds can inhibit receptor tyrosine kinases such as c-Kit and EGFR, which are critical in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity has been extensively studied. Variations in substituents significantly influence their potency and selectivity against different biological targets.
Table 2: Structural Variants and Their Biological Activities
| Compound Variant | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Difluorophenyl group | High cytotoxicity |
| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | Monofluorophenyl group | Moderate cytotoxicity |
| 5-(Trifluoromethylphenyl)cyclohexane-1,3-dione | Trifluoromethyl group | Enhanced lipophilicity |
These findings underline the importance of fluorine substitution in enhancing metabolic stability and altering pharmacokinetics compared to non-fluorinated analogs.
Case Studies
Several case studies have highlighted the therapeutic potential of cyclohexane-1,3-dione derivatives:
- Lung Cancer Treatment : A study identified a derivative that showed promising results against NSCLC cell lines with an IC50 value below 1 µM .
- Colorectal Cancer Research : Another investigation revealed that certain derivatives could inhibit proliferation in colorectal cancer cell lines significantly .
These studies emphasize the need for further exploration into the pharmacodynamics and bioavailability of these compounds to validate their therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, and how can purity be verified?
Answer: The synthesis typically involves a multi-step approach, starting with a cyclohexane-1,3-dione core functionalized via nucleophilic aromatic substitution or Suzuki coupling with 3,5-difluorophenylboronic acid derivatives. Key steps include:
- Precursor Preparation : Use fluorinated aromatic precursors (e.g., 3,5-difluorophenyl reagents) to ensure regioselectivity.
- Cyclization : Employ acid-catalyzed or thermal conditions to form the dione ring.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
Purity Verification : - HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
- NMR (¹H/¹³C, integration of aromatic protons at δ 6.8–7.2 ppm for difluorophenyl group).
- X-ray Crystallography (if single crystals are obtained) to confirm structural integrity .
Q. How can spectroscopic and crystallographic methods characterize this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the cyclohexane-dione ring (e.g., ketone carbons at ~210 ppm) and difluorophenyl protons (splitting patterns due to F substituents).
- IR Spectroscopy : Confirm ketone C=O stretches (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 266.06 (calculated for C₁₂H₉F₂O₂).
- X-ray Crystallography : Resolve bond angles (e.g., C-C-O in dione ring ≈ 120°) and intermolecular interactions (e.g., C-H⋯O hydrogen bonds) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 4–9). Use sonication or heating (40–60°C) to enhance dissolution.
- Stability :
- Thermal : TGA/DSC analysis (decomposition temperature >200°C).
- Photostability : UV-Vis monitoring (λmax ~270 nm) under light exposure.
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; analyze via HPLC for degradation products .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of this compound?
Answer:
- DFT Calculations : Model transition states (e.g., B3LYP/6-311+G(d,p) basis set) to identify rate-determining steps (e.g., aryl group addition to the dione).
- Kinetic Isotope Effects (KIE) : Use deuterated precursors to probe hydrogen-transfer steps.
- In Situ Monitoring : Employ Raman spectroscopy or LC-MS to track intermediates (e.g., enol tautomers) .
Q. How can computational modeling predict biological activity and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., enzymes like cyclooxygenase-2). Prioritize binding poses with lowest ΔG (e.g., < -8 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2 Å).
- QSAR Models : Corolate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Answer:
- Assay Reproducibility : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Metabolic Interference : Test in serum-free vs. serum-containing media to identify protein-binding effects.
- Off-Target Screening : Use kinase/phosphatase panels to rule out nonspecific inhibition .
Q. What strategies enable enantiomeric resolution if chiral centers are present?
Answer:
- Chiral Chromatography : Use Chiralpak AD-H column (hexane/isopropanol, 90:10).
- Crystallization-Induced Diastereomerism : Co-crystallize with chiral auxiliaries (e.g., (R)-1-phenylethylamine).
- Circular Dichroism (CD) : Confirm enantiopurity by Cotton effects at 220–250 nm .
Q. What methodologies identify the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., acetylcholinesterase) using Ellman’s method.
- CRISPR-Cas9 Knockout : Validate target dependency in cell lines (e.g., HEK293T).
- Metabolomics (LC-MS) : Profile changes in ATP, NADH, or ROS levels post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
